molecular formula C10H8ClNO2 B3271377 6-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one CAS No. 54675-25-1

6-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one

Cat. No.: B3271377
CAS No.: 54675-25-1
M. Wt: 209.63 g/mol
InChI Key: FLANGXIPXBEEJA-UHFFFAOYSA-N
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Description

6-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one is a quinoline derivative with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyquinoline and methylating agents.

    Methylation: The methyl group at the 1st position can be introduced using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: As a probe for studying biological processes and as a potential therapeutic agent.

    Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.

    Industry: Used in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 6-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one depends on its specific application:

    Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membranes.

    Antiviral Activity: It may interfere with viral replication or entry into host cells.

    Anticancer Activity: It may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinoline: Lacks the chlorine and methyl groups but shares the core structure.

    6-Chloro-4-hydroxyquinoline: Similar but lacks the methyl group.

    1-Methyl-4-hydroxyquinoline: Similar but lacks the chlorine atom.

Uniqueness

6-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one is unique due to the presence of both the chlorine and methyl groups, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

6-chloro-4-hydroxy-1-methylquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-12-8-3-2-6(11)4-7(8)9(13)5-10(12)14/h2-5,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLANGXIPXBEEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(=CC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Chloro-N-methyl anthranilic acid (15g; 0.081 mole) was dissolved in acetic acid (41 ml) and acetic anhydride (41 ml) and the dark mixture refluxed for 12 hours. After cooling the red solution was poured onto crushed ice, basified with 2.5N sodium hydroxide and filtered free of tar. The filtrate on acidification to pH5 gave the carbostyril as a yellow solid, m.p. (AcOH) 317°-318° C (Found; C, 57.39; H, 3.98; N, 6.83; Cl, 16.69; C10H8NClO2 requires C, 57.29; H, 3.85; N, 6.68; Cl, 16.91%).
Quantity
0.081 mol
Type
reactant
Reaction Step One
Quantity
41 mL
Type
solvent
Reaction Step One
Quantity
41 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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